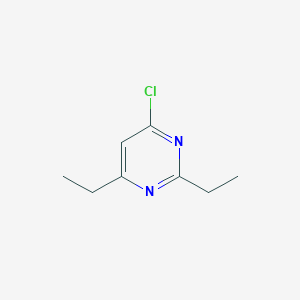

4-Chloro-2,6-diethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2,6-diethylpyrimidine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

4-Chloro-2,6-diethylpyrimidine is a chemical compound with the molecular formula C8H11ClN2 It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and substituents .

Mode of Action

It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions with various nucleophiles . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrimidine derivatives, it’s plausible that this compound could influence multiple pathways, depending on its specific targets .

Result of Action

The interaction of pyrimidine derivatives with their targets can lead to various downstream effects, potentially influencing cellular processes such as signal transduction, gene expression, and cell proliferation .

Biochemische Analyse

Biochemical Properties

4-Chloro-2,6-diethylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and deaminases, which are involved in the degradation of s-triazine compounds. These interactions are crucial for the dechlorination and deamination processes, which help in reducing environmental contamination caused by harmful compounds . The compound’s ability to interact with these enzymes highlights its potential utility in biochemical applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrimidine, including this compound, can act as kinase inhibitors, thereby impacting cell proliferation and apoptosis . This compound’s role in modulating these critical cellular processes underscores its importance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been found to inhibit the activity of certain inflammatory mediators, such as prostaglandin E2 and inducible nitric oxide synthase . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It has been observed that this compound is stable under acidic conditions but may decompose in alkaline environments . This stability profile is important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in the dechlorination and deamination of s-triazine compounds is particularly noteworthy . These metabolic pathways are essential for understanding how the compound is processed within biological systems and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . Studying the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.

Biologische Aktivität

4-Chloro-2,6-diethylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and ethyl groups at the 2 and 6 positions. This arrangement significantly influences its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that the compound exhibits notable antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

- Antiproliferative Effects : It has been investigated as a precursor for kinase inhibitors, showing antiproliferative activity against several cancer cell lines .

- Fungicidal Properties : The compound has demonstrated fungicidal activity, suggesting potential applications in agricultural chemistry .

The mechanism of action for this compound primarily involves its electrophilic nature due to the chlorine atom. This allows it to undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives. The presence of ethyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability .

Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound showed significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against A549 (lung cancer) and HeLa (cervical cancer) cells:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 25 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-2,6-diethylpyrimidine is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of bioactive molecules with therapeutic properties.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as breast (MCF-7) and colon (HT-29) cancer cells. The mechanism involves inducing apoptosis through caspase pathway activation.

- Antimicrobial Properties : This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial DNA synthesis.

Agricultural Chemistry

The compound is being explored for its role in developing agrochemicals, particularly herbicides and fungicides.

- Herbicidal Activity : Derivatives synthesized from this compound have demonstrated effective inhibition of weed growth, specifically against monocotyledonous plants. For instance, compounds derived from it have shown over 80% inhibition against Digitaria sanguinalis at concentrations as low as 50 mg/L.

Material Science

Research into the use of this compound extends to material science, where it is being investigated for creating advanced materials such as polymers and coatings.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits proliferation in breast and colon cancer cells | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Herbicidal | Significant inhibition of growth in specific weeds | |

| Enzyme Inhibition | Potential inhibitor of cytochrome P450 enzymes |

Case Study 1: Anticancer Activity

A focused study synthesized several derivatives based on the pyrimidine scaffold. Among these, this compound was highlighted for its potent activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Herbicidal Efficacy

In a controlled study evaluating the herbicidal activity of derivatives synthesized from this compound, results indicated that certain derivatives exhibited over 80% inhibition of growth at concentrations ranging from 50 to 100 mg/L. This study concluded that structural modifications could enhance herbicidal potency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2,6-diethylpyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, substituting chlorine in pyrimidine precursors with ethyl groups under controlled conditions (e.g., using NaH or EtONa as base catalysts in anhydrous solvents like THF) . Optimization includes:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Catalyst Loading : Adjusting molar ratios of catalysts (e.g., 1.2–1.5 equivalents) to improve yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures purity .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR (CDCl₃) shows characteristic peaks for ethyl groups (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.6–2.8 ppm, quartet for CH₂) and pyrimidine protons (δ 8.1–8.3 ppm). 13C NMR confirms chlorine substitution at C4 (δ 120–125 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks at m/z 189.07 (C₈H₁₁ClN₂) .

- IR : C-Cl stretching vibrations appear near 750–800 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for synthesizing this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst batch).

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., dechlorinated derivatives) that may reduce yields .

- Control Experiments : Test the impact of trace moisture or oxygen on reaction efficiency .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the electron density at C4 using Gaussian or ORCA software to assess susceptibility to nucleophilic attack. Chlorine’s electronegativity creates a partial positive charge, favoring substitution .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Q. How can advanced chromatographic techniques improve purification of this compound from complex mixtures?

- Methodological Answer :

- HPLC Method Development : Use C18 columns with isocratic elution (acetonitrile/water, 70:30) to separate byproducts. Adjust pH to 3–4 with TFA for sharper peaks .

- Preparative TLC : Optimize mobile phase (e.g., dichloromethane/methanol 95:5) for high-purity recovery .

Q. Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

- Methodological Answer :

Eigenschaften

IUPAC Name |

4-chloro-2,6-diethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUQKSBLKAPEDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)CC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.